(+/-)-Isobutyl 3-methylthiobutyrate

Overview

Description

“(+/-)-Isobutyl 3-methylthiobutyrate” belongs to the class of organic compounds known as fatty acyl thioesters . It is a part of perfume oils and flavors . It is used in cosmetic products for perfuming .

Synthesis Analysis

The synthesis of “this compound” involves the use of aroma chemicals, extracts, and distillates . It is produced from natural raw materials or can be produced semi-synthetically .Molecular Structure Analysis

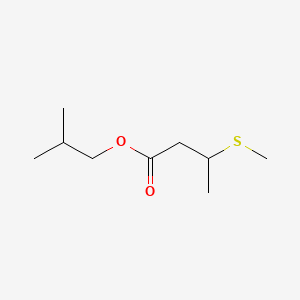

The molecular formula of “this compound” is C8H16OS . It belongs to the class of fatty acyl thioesters, which are thioester derivatives of a fatty acid with the general formula RC(=O)SR’, where R is the fatty acyl chain .Scientific Research Applications

Stereochemical Studies: The hydrogenation of methyl 2-methyl-3-oxobutyrate to methyl 3-hydroxy-2-methylbutyrate using asymmetrically modified nickel catalysts shows that the configurations at the C-2 and C-3 positions of the product are determined during the formation of the complex between the substrate and the modifying reagent. This study contributes to understanding the stereochemistry of hydrogenation processes (Tai, Watanabe, & Harada, 1979).

Metabolic Effects in Bacteria: Thiaisoleucine, a compound related to 3-methylthiobutyrate, inhibits the growth of Escherichia coli and affects various metabolic processes, including the deamination of threonine and the transfer of isoleucine to soluble ribonucleic acid (Szentirmai & Umbarger, 1968).

Methionine Synthesis: Research on the synthesis of methionine from 5'-S-Methylthioadenosine in mammalian systems, microorganisms, and plants reveals that 1-phospho-5-S-methylthioribose is converted to 2-keto-4-S-methylthiobutyrate, the precursor of methionine. This illustrates the compound's role in essential amino acid synthesis (Trackman & Abeles, 1983).

Synthesis of Pyran Derivatives: The synthesis of isobutyl 6-amino-4-aryl-5-cyano-2-methyl-4H-pyran-3-carboxylates demonstrates the compound's use in creating complex chemical structures with potential applications in materials and medicine (Kumar, Sethukumar, & Prakasam, 2013).

Platform Pathway for Production of 3-Hydroxyacids: A study on the production of 3-hydroxyacids, including 3,4-dihydroxybutyric acid, illustrates the potential of using biosynthetic routes for producing chemicals that replace petroleum feedstocks. This research highlights the versatility of compounds like 3-methylthiobutyrate in bioengineering applications (Martin et al., 2013).

Analysis of Earthy and Musty Odors: The detection of compounds like 2-isobutyl-3-methoxypyrazine, related to 3-methylthiobutyrate, in water samples using solid-phase microextraction and gas chromatography highlights the compound's relevance in environmental monitoring and analysis (Sung, Li, & Huang, 2005).

Safety and Hazards

Properties

IUPAC Name |

2-methylpropyl 3-methylsulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2S/c1-7(2)6-11-9(10)5-8(3)12-4/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGSLXQIRFOAEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)CC(C)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60926030 | |

| Record name | 2-Methylpropyl 3-(methylsulfanyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60926030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Pungent aroma with fruity undertones | |

| Record name | (+\/-)-Isobutyl 3-methylthiobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1665/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in pentane and diethyl ether; slightly soluble in water, Soluble (in ethanol) | |

| Record name | (+\/-)-Isobutyl 3-methylthiobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1665/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.968-0.972 | |

| Record name | (+\/-)-Isobutyl 3-methylthiobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1665/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

127931-21-9 | |

| Record name | 2-Methylpropyl 3-(methylthio)butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127931-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl 3-methylthiobutyrate, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127931219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylpropyl 3-(methylsulfanyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60926030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOBUTYL 3-METHYLTHIOBUTYRATE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JQI3X5245 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (+/-)-Isobutyl 3-methylthiobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032346 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.